![molecular formula C10H12O5 B2821418 [6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol CAS No. 1479045-54-9](/img/structure/B2821418.png)
[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol, also known as MMDA or Tenamfetamine, is a psychoactive drug that belongs to the amphetamine class. It is a synthetic compound that is structurally similar to MDMA (Ecstasy) and MDA (Sass). MMDA has been used in research studies to investigate its potential as a therapeutic agent for various psychiatric disorders. In
Scientific Research Applications
Catalysis and Organic Synthesis
- A study explored the encapsulation of a molybdenum(VI) complex within zeolite Y, showcasing an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights a potential application in catalysis and organic synthesis processes, where similar compounds could be used as intermediates or catalysts (Ghorbanloo & Alamooti, 2017).
Methanol Activation and Transformation
- Research on Mo2C/ZSM-5 catalysts for the aromatization of methanol and methylation of benzene presents a pathway for the conversion of methanol into valuable aromatic compounds. Such studies provide insights into how similar methoxymethyl compounds might be involved in or benefit from catalytic processes for chemical transformations (Barthos et al., 2007).
Surface Chemistry and Material Science
- The use of methanol to probe surface sites on CeO2 nanocrystals demonstrates the importance of understanding molecular interactions on catalyst surfaces. This could imply applications in material science where the surface chemistry of materials similar to "[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol" is crucial for their functionality (Wu et al., 2012).
Biological Activities
- Novel anticholinesterases based on specific molecular skeletons show potent inhibitory activity against acetyl- or butyrylcholinesterase, suggesting that structurally related compounds, including methoxymethyl derivatives, could have therapeutic applications in treating diseases such as Alzheimer's (Luo et al., 2005).
properties
IUPAC Name |
[6-(methoxymethoxy)-1,3-benzodioxol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-12-5-13-8-3-10-9(14-6-15-10)2-7(8)4-11/h2-3,11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMVRJJHTKBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1CO)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/no-structure.png)
![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)
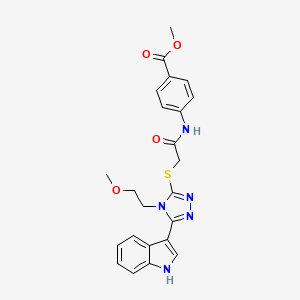
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2821339.png)
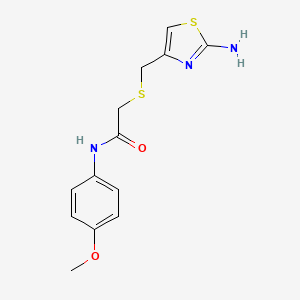
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)
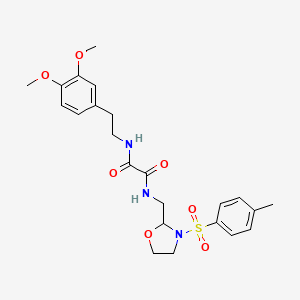
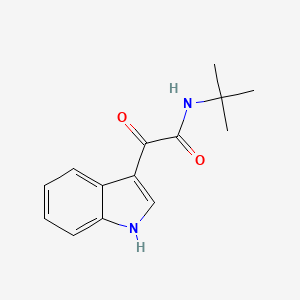
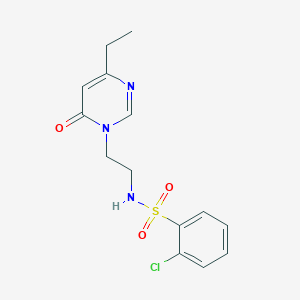
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)
![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)